2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a synthetic organic compound that features a unique combination of a triazole ring and an isoindole moiety
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its triazole ring, which is known to interact with various biological targets.
Medicine
Medicinally, the compound has potential as a pharmacophore in drug design. The triazole ring is a common motif in many pharmaceuticals due to its stability and ability to form hydrogen bonds with biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Attachment of the Triazole to Isoindole: The triazole ring is then functionalized with a carbonyl group, which is subsequently attached to the isoindole ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group attached to the triazole ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindole-2,3-dione derivatives, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic the behavior of these groups in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds such as 1-methyl-1H-1,2,3-triazole and 4-phenyl-1H-1,2,3-triazole share the triazole ring structure.
Isoindole Derivatives: Compounds like 2,3-dihydro-1H-isoindole and isoindoline are structurally similar due to the isoindole ring.
Uniqueness
What sets 2-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-2,3-dihydro-1H-isoindole apart is the combination of the triazole and isoindole rings in a single molecule
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-15-8-11(13-14-15)12(17)16-6-9-4-2-3-5-10(9)7-16/h2-5,8H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXUFIJJOJSIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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